1-(2-Hydroxyethyl)pyrrolidin-3-ol

Description

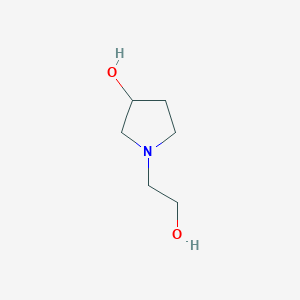

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-3-7-2-1-6(9)5-7/h6,8-9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCFRZWVYDOFBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Hydroxyethyl Pyrrolidin 3 Ol and Congeneric Hydroxypyrrolidine Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine core and the introduction of hydroxyl groups can be achieved through various sophisticated synthetic strategies. These methods offer control over the stereochemistry and substitution patterns of the final products.

Ring-Closing Metathesis (RCM) in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic compounds, including the pyrrolidine ring. rsc.orgresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cycloalkene. acs.org For the synthesis of hydroxypyrrolidines, this strategy typically involves the preparation of a suitably substituted acyclic diene precursor containing a nitrogen atom and protected hydroxyl groups.

For instance, the synthesis of azacyclooctenes via RCM has been demonstrated as a key step in the preparation of polyhydroxylated pyrrolizidine (B1209537) alkaloids. acs.org While RCM is a versatile method, the presence of certain functional groups can impact its efficiency. For example, some studies have shown that while one allylic oxygen substituent may be tolerated by the Grubbs catalyst, the presence of two can hinder the reaction. acs.org The resulting unsaturated pyrrolidine can then be further functionalized, for example, through dihydroxylation of the double bond to introduce the desired hydroxyl groups. Doddi and co-workers have utilized RCM as a key step in the synthesis of azasugars from a pyrrolidine skeleton. orientjchem.org

1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Scaffolds

The 1,3-dipolar cycloaddition reaction is a highly efficient and atom-economical method for constructing five-membered heterocyclic rings like pyrrolidines. rsc.orgresearchgate.netnih.gov This reaction involves the addition of a 1,3-dipole to a dipolarophile, typically an alkene or alkyne.

Azomethine ylides are common 1,3-dipoles used in the synthesis of pyrrolidines. researchgate.netrsc.org These reactive intermediates can be generated in situ from various precursors, such as the decarboxylative condensation of an α-amino acid with an aldehyde or ketone. researchgate.netnih.gov For example, the reaction of isatin (B1672199) and N-methylglycine can generate a nonstabilized azomethine ylide that readily participates in cycloaddition reactions. nih.gov The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines by varying the components of the reaction. rsc.org

The table below summarizes examples of azomethine ylide precursors and their corresponding generated ylides.

| Azomethine Ylide Precursor 1 | Azomethine Ylide Precursor 2 | Generated Azomethine Ylide |

| Isatin | L-proline | Ylide for spirooxindole-pyrrolizidine synthesis elsevierpure.com |

| Isatin | N-methylglycine | Ylide for spirooxindole-pyrrolidine synthesis nih.gov |

| α-iminoesters | - | Versatile ylide precursors rsc.org |

| D-glucose derived aldehydes | - | Chiral azomethine ylides researchgate.net |

A significant challenge and area of intense research in 1,3-dipolar cycloaddition is controlling the regioselectivity and stereoselectivity of the reaction. elsevierpure.comresearchgate.net The orientation of the dipole and dipolarophile determines the regiochemistry of the resulting pyrrolidine, while the facial selectivity of the approach controls the stereochemistry.

Several factors influence the outcome of the cycloaddition, including the electronic and steric properties of both the azomethine ylide and the dipolarophile. nih.gov For instance, in the reaction of azomethine ylides with α,β-unsaturated nitriles, the cycloaddition often proceeds via a "C1-attack," where the nucleophilic carbon of the ylide attacks the less hindered and more electrophilic carbon of the alkene. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for understanding and predicting the regio- and stereochemical outcomes of these reactions. nih.govelsevierpure.comresearchgate.net These theoretical models can help elucidate the transition state energies and orbital interactions that govern the reaction pathway. elsevierpure.com Experimental techniques, including 1D and 2D NMR spectroscopy, are crucial for the definitive assignment of the regio- and stereochemistry of the cycloaddition products. elsevierpure.com

Hydrogenation and Reductive Approaches to Substituted Pyrrolidines

Hydrogenation of pyrrole (B145914) precursors offers a direct route to the pyrrolidine core. This method involves the reduction of the aromatic pyrrole ring to its saturated pyrrolidine analogue.

Catalytic hydrogenation is a widely used method for the reduction of pyrroles to pyrrolidines. rsc.orgwikipedia.org This process typically employs a heterogeneous catalyst, such as rhodium on alumina (B75360) (Rh/Al₂O₃) or palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, solvent, pressure, and temperature, can significantly influence the efficiency and stereoselectivity of the reduction. researchgate.netresearchgate.net

Studies have shown that the catalytic hydrogenation of 2,5-disubstituted pyrroles often yields the corresponding cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. rsc.org The presence of an N-substituent, such as a tert-butoxycarbonyl (Boc) group, can facilitate the hydrogenation process. rsc.org Furthermore, asymmetric hydrogenation of pyrroles, using chiral catalysts, provides a powerful strategy for the enantioselective synthesis of chiral pyrrolidines. ccspublishing.org.cn

The following table presents data on the catalytic hydrogenation of various pyrrole precursors.

| Pyrrole Precursor | Catalyst | Conditions | Product | Yield | Diastereomeric Excess | Reference |

| N-(1-methylpyrrole-2-acetyl)-(S)-proline methyl ester | Rhodium | Methanol, 20 bar, 25°C | Corresponding pyrrolidine derivative | 98% | 95% | researchgate.net |

| Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | 5% Rh/Al₂O₃ | Methanol, 10 bar, 25°C | Single diastereomer of the pyrrolidine product | 91% | - | researchgate.net |

| 2,5-dimethylpyrrole | 5% Rh/Al₂O₃ | Acetic acid, 3 bar, room temp. | cis-2,5-dimethylpyrrolidine | 70% | - | researchgate.net |

| N-Boc-protected 2,3,5-trisubstituted pyrroles | Ruthenium | - | 4,5-dihydropyrroles and pyrrolidines | - | Moderate to high | ccspublishing.org.cn |

| Unprotected simple pyrroles | Pd/(R)-C4-TunePhos | Brønsted acid activator | Chiral 1-pyrrolines | - | Good to excellent | ccspublishing.org.cn |

Stereoselective Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. libretexts.org In the context of producing hydroxypyrrolidine derivatives, stereoselective reductive amination is employed to control the stereochemistry at the newly formed chiral centers. This typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ. masterorganicchemistry.com The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity.

One approach involves the use of a chiral catalyst to direct the reduction of the imine. For instance, a chiral boro-phosphate has been used to catalyze the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones, yielding chiral β-amino ketones with excellent enantioselectivity and diastereoselectivity. organic-chemistry.org Another strategy employs substrate-based stereocontrol, where existing stereocenters in the ketone or amine substrate influence the stereochemical outcome of the reduction. For example, the reductive amination of β-hydroxy ketones can be directed by using a Lewis acid like titanium(IV) isopropoxide to form a chelated intermediate, leading to the stereoselective formation of 1,3-syn-amino alcohols. organic-chemistry.org

The development of highly stereoselective reductive amination methods has been successfully applied to complex molecules, such as steroids, achieving high yields and diastereomeric excesses. researchgate.net These methods often utilize modified reducing agents, like sodium acyloxyborohydride, generated in situ to enhance stereoselectivity. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the construction of the pyrrolidine ring system. These reactions involve the formation of a carbon-nitrogen bond within a single molecule to create the cyclic structure.

The Mitsunobu reaction is a well-established method for the stereospecific inversion of secondary alcohols. organic-chemistry.org In the synthesis of 3-hydroxypyrrolidines, an intramolecular Mitsunobu reaction can be employed to form the pyrrolidine ring with concomitant inversion of stereochemistry at the hydroxyl-bearing carbon. This is particularly useful for synthesizing specific stereoisomers. google.comnih.gov

The process typically involves an amino alcohol precursor. The hydroxyl group is activated by a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The internal amine then acts as a nucleophile, displacing the activated hydroxyl group to form the cyclic pyrrolidine. For example, (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine can be synthesized from the corresponding (R)-isomer through a Mitsunobu reaction where the initial alcohol is condensed with an acid to invert the configuration, followed by hydrolysis. google.com This reaction is known for its reliability and high degree of stereochemical control. nih.gov

The formation of the C-N bond to construct the pyrrolidine ring can also be achieved through the nucleophilic displacement of cyclic ethers. This method involves the reaction of an amine with a cyclic ether, such as 2,3-dihydrofuran (B140613), often catalyzed by a Lewis acid. Catalysts like iron(III) chloride (FeCl3) and cerium(III) chloride (CeCl3) have been shown to be effective in promoting this C-N coupling reaction. eurjchem.comresearchgate.net

This approach provides a direct route to N-substituted 2-hydroxypyrrolidines. The reaction proceeds via the opening of the cyclic ether by the amine nucleophile. The choice of catalyst and solvent can influence the efficiency and selectivity of the reaction. researchgate.net For instance, the use of indium chloride in water has been reported for a domino reaction of aromatic amines with cyclic enol ethers to produce tetrahydroquinoline derivatives with high cis selectivity, a principle that can be extended to pyrrolidine synthesis. researchgate.net

Stereoselective Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-3-ol and its Stereoisomers

The biological activity of hydroxypyrrolidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Approaches to 3-Hydroxypyrrolidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies have been developed for the enantioselective synthesis of 3-hydroxypyrrolidines.

One common approach starts from a chiral pool, utilizing naturally occurring chiral molecules as starting materials. For example, optically pure 4-amino-(S)-2-hydroxybutylic acid can be used as a starting material to synthesize optically pure (S)-3-hydroxypyrrolidine through a series of steps including protection, reduction, halogenation, and cyclization. google.com Similarly, L-hydroxyproline is another common chiral precursor. google.com

Enzymatic reactions offer another powerful tool for achieving high enantioselectivity. For instance, Candida antarctica lipase (B570770) can catalyze the aminolysis of racemic 3-hydroxyesters with racemic amines, resulting in the formation of enantiopure 3-hydroxyamides which can then be cyclized to form enantiopure 3-hydroxypyrrolidines. acs.org

Asymmetric cyclization reactions are also employed. The use of chiral α-lithio carbamates in cyclization reactions has proven effective in producing enantiomerically enriched 3-hydroxypyrrolidines. acs.org This method involves a tin-lithium exchange followed by a stereoselective intramolecular carbolithiation. acs.orgnih.gov

| Starting Material | Key Reaction | Product | Enantiomeric Excess (ee) | Reference |

| (R)-1-N-Boc-3-hydroxypyrrolidine | Mitsunobu Reaction | (S)-1-N-Boc-3-hydroxypyrrolidine | High | google.com |

| Racemic 3-hydroxyesters | Enzymatic Aminolysis | Enantiopure 3-hydroxyamides | Very High | acs.org |

| Chiral Stannane Precursors | Tin-Lithium Exchange and Cyclization | Enantiomerically Enriched 3-hydroxypyrrolidines | High | acs.orgnih.gov |

Diastereoselective Control in Hydroxypyrrolidine Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the synthesis of hydroxypyrrolidines, this is crucial for obtaining the desired isomer.

Radical cyclization reactions can be designed to proceed with high diastereoselectivity. For instance, the cyclization of an O-stannyl ketyl generated from an aldehyde can produce 2,5-disubstituted 3-hydroxypyrrolidines with high diastereoselectivity with respect to the 5,7a positions. rsc.org

Intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanum(III) triflate, can afford 3-hydroxy-2-alkylpyrrolidines with excellent regioselectivity and stereospecificity. documentsdelivered.com The stereochemistry of the starting epoxide directly translates to the stereochemistry of the resulting hydroxypyrrolidine.

Furthermore, chelation-controlled transition states can be exploited to achieve high diastereoselectivity. In the synthesis of cis-4-hydroxyprolines, a tightly bound chelation-controlled transition state during a 5-exo-tet ring closure is believed to be the origin of the high diastereoselectivity observed. researchgate.net

| Precursor | Reaction Type | Key Feature | Diastereomeric Ratio (dr) | Reference |

| Aldehyde | Radical Cyclization | O-stannyl ketyl intermediate | High | rsc.org |

| 3,4-Epoxy amine | Intramolecular Aminolysis | La(OTf)3 catalysis | Excellent | documentsdelivered.com |

| Chiral Epoxide | 5-exo-tet Ring Closure | Chelation-controlled transition state | 99.5% de | researchgate.net |

Chiral Pool Synthesis Strategies for Hydroxypyrrolidine Precursors

Chiral pool synthesis is a highly effective strategy for creating complex chiral molecules by utilizing readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach is particularly valuable in the synthesis of hydroxypyrrolidine precursors, as it allows for the incorporation of existing stereocenters, thereby simplifying the synthetic route and ensuring high optical purity of the final product.

Commonly used chiral starting materials for the synthesis of hydroxypyrrolidines include amino acids, sugars, and terpenes. wikipedia.orgnih.gov For instance, L-(-)-malic acid can be used to produce 3-(S)-1,3-difunctionalized pyrrolidines, while D-(+)-malic acid yields the corresponding 3-(R)-enantiomers. google.com This method avoids the need for later-stage diastereomeric resolution. google.com Similarly, natural amino acids like proline and 4-hydroxyproline (B1632879) are frequently employed as precursors for a variety of pyrrolidine-containing drugs. mdpi.com The synthesis often begins with the reduction of these amino acids to form key intermediates like (S)-prolinol. mdpi.com

Another example involves starting from glutamic acid, which can be converted into a chiral 4-amino-2-hydroxybutyric acid derivative, a precursor for chiral N-benzyl-3-hydroxypyrrolidine. google.com Additionally, chiral 1,2,4-butanetriol (B146131) derivatives have been utilized as precursors for the synthesis of N-substituted-3-hydroxypyrrolidines. google.com

The "chiral pool" approach is not limited to naturally occurring small molecules. Chemoenzymatic strategies are being developed to expand the available chiral building blocks. nih.gov By using enzymes, such as hydroxylases, it is possible to introduce hydroxyl groups into readily available amino acids like proline and lysine (B10760008) in a highly selective manner. nih.gov This "reinvigoration" of the chiral pool provides access to a wider range of functionalized and enantiopure starting materials for complex synthesis. nih.gov

Table 1: Examples of Chiral Pool Precursors for Hydroxypyrrolidine Synthesis

| Chiral Precursor | Target Pyrrolidine Derivative | Reference |

| L-(-)-Malic acid | 3-(S)-1,3-difunctionalized pyrrolidines | google.com |

| D-(+)-Malic acid | 3-(R)-1,3-difunctionalized pyrrolidines | google.com |

| Proline | (S)-Prolinol and other pyrrolidine drugs | mdpi.com |

| 4-Hydroxyproline | Substituted pyrrolidine drugs | mdpi.com |

| Glutamic acid | Chiral N-benzyl-3-hydroxypyrrolidine | google.com |

| Chiral 1,2,4-butanetriol | N-substituted-3-hydroxypyrrolidines | google.com |

Catalytic Systems in Stereoselective Pyrrolidine Synthesis

Catalytic systems are fundamental to achieving high stereoselectivity in the synthesis of pyrrolidine derivatives. These systems often involve the use of chiral catalysts to control the formation of specific stereoisomers.

One of the most versatile methods for stereoselective pyrrolidine synthesis is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction allows for the creation of diverse stereochemical patterns in the pyrrolidine ring. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to produce different stereoisomers from the same starting materials. rsc.org

Heterogeneous catalytic hydrogenation of substituted pyrroles is another effective method for producing functionalized pyrrolidines with multiple stereocenters. nih.gov This process often proceeds with excellent diastereoselectivity. nih.gov The reaction is believed to occur in a two-step sequence where the initial reduction of one double bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. nih.gov

Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool. Chiral pyrrolidine-based organocatalysts, often derived from proline, are used to promote enantioselective transformations. mdpi.com These catalysts can activate substrates through the formation of covalent intermediates and guide the stereochemical outcome via hydrogen bonding. mdpi.com For instance, N-prolyl sulfinamide catalysts have been developed for asymmetric aldol (B89426) reactions. mdpi.com

Metal-based catalytic systems are also widely employed. For example, gold(I) complexes have been used to catalyze the intramolecular hydroamination of allenes for the enantioselective synthesis of vinyl pyrrolidines. organic-chemistry.org Dirhodium catalysts can facilitate intramolecular nitrene insertion into C-H bonds to form N-unprotected pyrrolidines. organic-chemistry.org Furthermore, cobalt and nickel catalysts can be used to achieve regio- and enantioselective hydroalkylation of 3-pyrrolines, providing access to either C2- or C3-alkylated pyrrolidines depending on the catalyst used. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative for synthesizing chiral pyrrolidines. rsc.org Enzymes, such as laccases, can be used to catalyze reactions under mild conditions, leading to the formation of highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. rsc.org

Table 2: Catalytic Systems for Stereoselective Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Chiral Metal Complexes | Asymmetric 1,3-dipolar cycloaddition | High versatility in stereochemical control | rsc.org |

| Heterogeneous Catalysts (e.g., on pyrroles) | Hydrogenation | Excellent diastereoselectivity, up to four new stereocenters | nih.gov |

| Chiral Pyrrolidine-based Organocatalysts | Aldol and other reactions | Covalent activation and hydrogen bond direction | mdpi.com |

| Gold(I) Catalysts | Intramolecular hydroamination of allenes | Enantioselective formation of vinyl pyrrolidines | organic-chemistry.org |

| Dirhodium Catalysts | Intramolecular C-H amination | Regio- and diastereoselective, forms N-unprotected pyrrolidines | organic-chemistry.org |

| Cobalt/Nickel Catalysts | Hydroalkylation of 3-pyrrolines | Catalyst-tuned regioselectivity (C2 vs. C3 alkylation) | organic-chemistry.org |

| Biocatalysts (e.g., Laccase) | Oxidation and subsequent 1,4-addition | Stereoselective synthesis under mild conditions | rsc.org |

Derivatization and Structural Modification of the this compound Core

Once the core structure of this compound is synthesized, further derivatization and structural modification can be carried out to produce a wide range of analogues for various research applications. These modifications can be targeted at the pyrrolidine ring, the hydroxyethyl (B10761427) side chain, or involve the synthesis of entirely new analogues and homologues.

Selective Functionalization at the Pyrrolidine Ring System

Selective functionalization of the pyrrolidine ring allows for the introduction of various substituents at specific positions. For example, in the synthesis of dual-target ligands for dopamine (B1211576) and opioid receptors, the hydroxyl group at the 4-position of a pyrrolidine-2-carboxylic acid derivative was protected before further modifications. nih.gov This protection strategy enabled the selective reduction of the carboxylic acid and subsequent coupling reactions. nih.gov

The nitrogen atom of the pyrrolidine ring is a common site for functionalization. Direct derivatization at the nitrogen can sometimes lead to competitive reactions with the hydroxyl group. google.com Therefore, protection of the hydroxyl group is often necessary to achieve selective N-alkylation or N-acylation.

Ring contraction strategies can also be employed to synthesize functionalized pyrrolidin-2-ones from piperidine (B6355638) derivatives. rsc.org This method involves a cascade reaction that can be tuned to selectively produce either pyrrolidin-2-ones or 3-iodopyrroles by choosing the appropriate oxidant and additives. rsc.org

Chemical Transformations of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of this compound offers another site for chemical modification. The primary alcohol of this side chain can undergo various transformations. For example, 2-hydroxyethyl methacrylate (B99206) (HEMA) can be esterified with carboxylic acids, demonstrating a common reaction for the hydroxyl group. researchgate.net

In the context of synthesizing related compounds, the hydroxyl group on a side chain can be converted into a better leaving group, such as a halogen, to facilitate subsequent cyclization reactions. google.com For instance, the primary alcohol of an amine salt can be halogenated to activate it for intramolecular amine cyclization to form the pyrrolidine ring. google.com

Synthesis of Analogues and Homologues for Diverse Research Applications

The synthesis of analogues and homologues of this compound is crucial for exploring structure-activity relationships and developing compounds with specific properties. For example, a series of 1-alkyl-1-(2-hydroxyethyl)pyrrolidinium bromides were synthesized as cationic surfactants. researchgate.net These homologues, with varying alkyl chain lengths, were investigated for their micelle-forming ability and potential as antimicrobial agents. researchgate.net

The synthesis of pyrrolidine-based iminocyclitols, which are sugar mimics, represents another area of analogue synthesis. nih.gov These compounds, often synthesized via ring-closing metathesis, have shown potential as enzyme inhibitors. nih.gov By modifying the stereochemistry and the substituents on the pyrrolidine ring and its side chains, researchers can fine-tune the biological activity of these analogues. nih.gov

The synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones through multi-component reactions is another example of creating a library of analogues. nih.gov These compounds have been evaluated for their antioxidant activity, demonstrating how structural modifications can lead to diverse functional properties. nih.gov

Catalytic Applications and Roles As Chiral Building Blocks in Advanced Organic Synthesis

1-(2-Hydroxyethyl)pyrrolidin-3-ol and Derivatives as Chiral Building Blocks

The inherent chirality and multiple functionalization points of this compound and its derivatives make them highly valuable chiral building blocks. researchgate.netacs.org The stereocenter at the C-3 position provides a template for transferring chirality into new, more complex molecules, a cornerstone strategy in the synthesis of enantiomerically pure compounds (EPCs). ub.edusci-hub.se

The synthesis of enantiopure compounds is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. sci-hub.se Chiral building blocks derived from the "chiral pool"—readily available, inexpensive, and enantiopure natural compounds—are a primary strategy for EPC synthesis. ub.edu Pyrrolidine (B122466) derivatives, including substituted 3-hydroxypyrrolidines, are key players in this field. researchgate.netscribd.com

Enantiomerically pure 4-substituted pyrrolidin-3-ols, which share the core structure of this compound, serve as crucial intermediates for synthesizing enantiopure bioactive pyrrolidines. researchgate.net For instance, they have been instrumental in the short and efficient synthesis of glycosidase inhibitors like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its enantiomer. researchgate.net The defined stereochemistry of the pyrrolidinol core directs the stereochemical outcome of subsequent reactions, allowing for the construction of multiple stereogenic centers with high fidelity. This control is essential for building complex target molecules, including spiro-indenoquinoxaline pyrrolidines and other intricate heterocyclic systems, often through multicomponent 1,3-dipolar cycloaddition reactions. researchgate.net

The process often involves the protection of the hydroxyl groups, followed by reactions that build the molecular framework, and subsequent deprotection. google.com The N-substituted side chain, such as the hydroxyethyl (B10761427) group in this compound, offers an additional handle for modification or for influencing the steric environment during synthesis.

The structural framework of this compound is a versatile starting point for the synthesis of other chiral heterocyclic systems. The pyrrolidine ring can be chemically modified, expanded, or serve as a scaffold onto which other rings are fused. acs.org

A common strategy involves the reductive opening of bicyclic lactams derived from pyrrolidine precursors to generate functionalized amino diols, which are open-chain building blocks ready for further cyclization into different heterocycles. tdx.cat Furthermore, the functional groups of this compound can be manipulated to facilitate ring-closing metathesis (RCM) reactions, a powerful tool for creating larger ring systems like piperidines and azepanes. beilstein-journals.org For example, N-allyl derivatives of related amino alcohols can undergo RCM to form tetrahydropyridine (B1245486) scaffolds, which are precursors to a range of hydroxylated piperidines and important iminosugars like 1-deoxynojirimycin. beilstein-journals.org

The synthesis of these diverse heterocyclic systems is of great interest due to their presence in numerous biologically active alkaloids and as core structures in drug development. acs.orgbeilstein-journals.org The ability to start from a simple, enantiopure pyrrolidine derivative significantly streamlines the synthesis of these complex targets.

Application in Asymmetric Catalysis

The field of asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze stereoselective reactions, has emerged as a third pillar of catalysis alongside biocatalysis and metal catalysis. nih.govmdpi.com Pyrrolidine-based structures are among the most successful and widely used organocatalysts. nih.govresearchgate.net

The seminal discovery that the natural amino acid L-proline could catalyze intermolecular aldol (B89426) reactions with significant enantioselectivity sparked the rapid development of modern organocatalysis. nih.govmdpi.com This led to the design of a multitude of proline and pyrrolidine derivatives as superior catalysts. These catalysts typically operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrate, guiding the stereochemical outcome of the reaction. researchgate.netpsu.edu

Prolinol (a pyrrolidine-2-methanol) and its derivatives are a privileged class of organocatalysts. The hydroxyl group provides a crucial site for hydrogen bonding, which helps to organize the transition state and enhance stereoselectivity. thieme-connect.com In a compound like this compound, both the C-3 hydroxyl and the N-hydroxyethyl groups can participate in this way or be modified to tune the catalyst's activity and selectivity.

Heterogenized versions of chiral catalysts, such as those derived from (R)-3-pyrrolidinol, have been prepared by grafting them onto polymer resins, which facilitates catalyst recovery and reuse. rsc.org Prolinamide derivatives, where the carboxylic acid of proline is converted to an amide, are also highly effective bifunctional catalysts. nih.gov The amide N-H group can act as a hydrogen-bond donor, activating the electrophile while the pyrrolidine nitrogen forms the enamine. 4-Hydroxyprolinamides have been shown to be effective in Michael additions, demonstrating the positive impact of the hydroxyl group on enantioselectivity. nih.gov

Pyrrolidine-based organocatalysts have proven exceptionally effective in a wide range of stereoselective carbon-carbon bond-forming reactions, most notably the aldol and Diels-Alder reactions. nih.govmdpi.com These reactions are fundamental transformations for building molecular complexity.

In the asymmetric aldol reaction , a pyrrolidine catalyst reacts with a ketone to form an enamine. This enamine then attacks an aldehyde, and subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the catalyst. tandfonline.comresearchgate.net Proline-based organocatalysts containing a pyrrolidine-oxadiazolone structure have demonstrated excellent stereoselectivities (diastereomeric ratio up to 97:3 and enantiomeric excess >99.9%) in the reaction between aromatic aldehydes and various ketones. tandfonline.com

The asymmetric Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with up to four new stereocenters. Pyrrolidine catalysts activate α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the [4+2] cycloaddition with a diene and controlling the facial selectivity. mdpi.commdpi.com This methodology has been used as a key step in the synthesis of natural products. mdpi.com Simple pyrrolidine has been shown to catalyze the inverse-electron demand hetero-Diels-Alder reaction of nitroso alkenes with enamines generated in situ. psu.edu

The tables below summarize research findings for these key reactions using pyrrolidine-type catalysts, illustrating their broad applicability and high efficiency.

Table 1: Pyrrolidine-Based Catalysts in Asymmetric Aldol Reactions

| Catalyst Type | Reactants | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Pyrrolidine-oxadiazolone conjugate | Aromatic aldehydes and ketones | Excellent | dr: 97:3, ee >99.9% | tandfonline.com |

| Pyrrolidine | Trifluoroacetaldehyde ethyl hemiacetal and ketones | Good to Excellent (up to 95%) | Not specified | consensus.appresearchgate.net |

| L-prolinamide | Chloral and aliphatic aldehydes | High (up to 95%) | Moderate to high (up to 88% ee) | researchgate.net |

| Novel binaphthyl-based bifunctional organocatalysts | Symmetrical, unsymmetrical, and cyclic ketones with different aldehydes | High (up to 98%) | Very good (up to 99% ee) | researchgate.net |

Table 2: Pyrrolidine-Based Catalysts in Asymmetric Diels-Alder Reactions

| Catalyst Type | Reaction Type | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Pyrrolidine (10 mol%) | Inverse-electron demand hetero-Diels-Alder | Moderate to Good | Moderate (42% ee with a chiral amine) | psu.edu |

| Pyrrolidine catalyst (C1aa) | Ethyl (E)-4-oxobut-2-enoate and isoprene | Very Good | Very Good | mdpi.com |

| Pyrrolidine catalyst (C1e) | Pyrrolidine dienes and α,β-unsaturated aldehydes | Not specified | Highly enantioselective | mdpi.com |

| Imidazolidinones (from natural amino acids) | Asymmetric Diels-Alder cycloadditions | Efficient | Not specified | nih.govmdpi.com |

Ligand Design for Metal-Catalyzed Asymmetric Reactions

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. The structure of this compound provides an excellent foundation for developing such ligands. The pyrrolidine ring offers a rigid and stereochemically defined backbone, which is crucial for predictable and high levels of enantiocontrol. The hydroxyl groups and the nitrogen atom serve as key coordination points for binding to a metal center.

Chiral Ligands for Transition Metal Complexes

Derivatives of this compound are utilized to synthesize multidentate chiral ligands capable of forming stable complexes with various transition metals, including but not limited to rhodium, ruthenium, palladium, and copper. The synthesis of these ligands typically involves the modification of the hydroxyl and/or amino groups to introduce phosphine, amine, or other coordinating moieties.

For instance, the two hydroxyl groups can be functionalized to create bidentate or tridentate ligands. The nitrogen atom of the pyrrolidine ring can also participate in coordination, leading to the formation of pincer-type or other polydentate ligand architectures. The specific nature of the functionalization dictates the electronic and steric properties of the resulting ligand, which in turn influences the reactivity and selectivity of the metal complex.

Research has demonstrated the synthesis of various pyrrolidine-based ligands, although specific examples detailing the direct use of this compound as the starting material for ligands in published catalytic studies are not extensively documented. However, the principles of ligand design are well-established with closely related structures. For example, chiral amino alcohols are known precursors for ligands used in rhodium-catalyzed asymmetric hydrogenation and copper-catalyzed asymmetric alkylation reactions.

Influence on Enantioselectivity in Catalytic Processes

The primary role of a chiral ligand in a metal-catalyzed asymmetric reaction is to control the spatial arrangement of the reactants around the metal center, thereby directing the reaction to favor the formation of one enantiomer over the other. The enantioselectivity of a catalytic process is highly dependent on the structure of the chiral ligand.

Ligands derived from this compound are designed to create a well-defined chiral pocket around the metal's active site. The stereochemistry of the pyrrolidine ring, combined with the specific arrangement of the coordinating atoms, dictates the geometry of this pocket. This steric and electronic environment forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of a single enantiomeric product.

Computational and Theoretical Investigations of 1 2 Hydroxyethyl Pyrrolidin 3 Ol

Quantum Chemical Studies on Molecular Geometry and Conformational Space

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. For 1-(2-Hydroxyethyl)pyrrolidin-3-ol, these studies would involve a systematic exploration of its potential energy surface to identify all possible stable conformations (local minima) and the transition states that connect them.

The pyrrolidine (B122466) ring itself can adopt various puckered conformations, such as the envelope and twist forms. The presence and orientation of the two substituents, the 2-hydroxyethyl group at the nitrogen atom and the hydroxyl group at the C3 position, significantly increase the conformational complexity. These substituents can exist in pseudo-axial or pseudo-equatorial positions, and the flexible 2-hydroxyethyl side chain has its own set of rotational isomers (rotamers).

Computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are typically employed for geometry optimization of these conformers. The relative energies of the optimized structures are then calculated to determine the most stable conformer and the population of each conformer at a given temperature. This information is crucial for understanding the molecule's physical and biological properties.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer A (e.g., equatorial-gauche) | DFT/B3LYP/6-311+G(d,p) | 0.00 | 2.5 |

| Conformer B (e.g., axial-anti) | DFT/B3LYP/6-311+G(d,p) | 1.25 | 3.1 |

| Conformer C (e.g., twist-gauche) | DFT/B3LYP/6-311+G(d,p) | 2.10 | 1.8 |

Note: This table is illustrative and does not represent actual calculated data.

Spectroscopic Property Predictions and Validation in Synthetic Chemistry

Computational chemistry is an invaluable tool for predicting various spectroscopic properties, which can then be used to validate experimentally synthesized compounds. For this compound, theoretical calculations can provide insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating these parameters for different low-energy conformers and averaging them based on their Boltzmann population, a theoretical NMR spectrum can be generated. This can be compared with the experimental spectrum to confirm the structure and dominant conformation in solution.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H and C-N stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, providing information about the absorption wavelengths (λmax) and oscillator strengths. This is useful for understanding the molecule's electronic structure and its potential for interaction with light.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is likely to be localized on the nitrogen atom and the oxygen atoms of the hydroxyl groups due to the presence of lone pair electrons. This would suggest that these sites are the most susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical FMO Data for this compound

| Parameter | Method/Basis Set | Energy (eV) |

| HOMO | DFT/B3LYP/6-31G(d) | -6.5 |

| LUMO | DFT/B3LYP/6-31G(d) | 2.1 |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 8.6 |

Note: This table is illustrative and does not represent actual calculated data.

Natural Bond Orbital (NBO) Analysis for Understanding Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis can be used to:

Determine Atomic Charges: Calculate the natural charges on each atom, which helps in understanding the electrostatic potential and identifying polar regions of the molecule.

Analyze Hybridization: Determine the hybridization of atomic orbitals in forming chemical bonds.

Quantify Hyperconjugative Interactions: Investigate the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, particularly the donation of electron density from lone pairs to adjacent antibonding orbitals (e.g., n→σ*), can have a significant impact on the molecule's structure, stability, and reactivity.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While no specific reaction mechanism studies involving this compound were found in the reviewed literature, computational methods could be applied to explore its potential reactivity.

For example, the synthesis of pyrrolidine derivatives often involves multi-step reactions. nih.govbeilstein-journals.org Computational studies could be used to model the reaction pathways, calculate the energy barriers for each step, and identify the rate-determining step. This would provide valuable insights for optimizing reaction conditions and predicting the formation of potential byproducts. Such studies typically involve locating the geometries of reactants, products, intermediates, and transition states on the potential energy surface using methods like DFT. The calculated energy profile of the reaction provides a quantitative understanding of the reaction's feasibility and kinetics.

Emerging Research Avenues and Methodological Advancements for 1 2 Hydroxyethyl Pyrrolidin 3 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyrrolidines, including 1-(2-Hydroxyethyl)pyrrolidin-3-ol, is evolving towards more efficient, stereoselective, and environmentally benign methods. Traditional multi-step syntheses are being replaced by innovative strategies that reduce waste, energy consumption, and the use of hazardous reagents.

A key area of development is the use of multi-component reactions (MCRs) , which allow the construction of complex molecules like functionalized pyrrolidinols in a single step from simple precursors. orientjchem.orgnih.gov This approach offers high atom economy and procedural simplicity. For instance, a multifaceted strategy involving an MCR to build the highly functionalized pyrrolidine (B122466) skeleton, followed by amination and stereoselective reduction, provides rapid access to new pyrrolidine-based iminosugars. orientjchem.orgorientjchem.org Another one-pot method utilizes a cerium(III) chloride heptahydrate catalyst to transform 2-amino-thiadiazoles and 2,3-dihydrofuran (B140613) into N-heteroaryl substituted 2-hydroxy pyrrolidine derivatives under mild, room-temperature conditions. acgpubs.org

Stereoselective synthesis is paramount for producing enantiomerically pure hydroxypyrrolidines, which are crucial for pharmaceutical applications. chemistryviews.org Convergent and stereoselective syntheses have been developed that involve the reductive annulation of β-iminochlorohydrins, providing rapid access to 2,5-disubstituted 3-hydroxypyrrolidines. nih.govacs.org Another effective method for synthesizing 2-substituted-3-hydroxypyrrolidines relies on the non-classical Wittig reaction of enantiomerically pure α-amino-γ-substituted butyrolactones, followed by reductive treatment. sciforum.net Furthermore, 1,3-dipolar cycloadditions represent a powerful tool for the stereoselective synthesis of highly substituted pyrrolidine derivatives. academie-sciences.frresearchgate.net

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prime example of a sustainable catalytic process. This strategy uses alcohols as alkylating agents, releasing only water as a byproduct. Ruthenium and iridium-based catalysts have proven effective for the N-alkylation of amines with diols to form N-substituted pyrrolidines. researchgate.netorganic-chemistry.org For example, an iridium-catalyzed process can directly synthesize N-aryl-3-pyrrolidinol from 1,2,4-butanetriol (B146131) and primary aromatic amines. researchgate.net This method avoids the need for pre-activated substrates and minimizes waste.

Table 1: Comparison of Modern Synthetic Methods for Pyrrolidine Derivatives

| Methodology | Key Features | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Multi-Component Reaction (MCR) | One-pot synthesis of complex structures. | Varies (e.g., CeCl₃·7H₂O) | High atom economy, operational simplicity, short reaction times. | orientjchem.orgnih.govacgpubs.org |

| Stereoselective Synthesis | Control of stereochemistry. | Varies (e.g., non-classical Wittig, cycloadditions) | Access to enantiomerically pure compounds for pharma applications. | nih.govsciforum.netacademie-sciences.fr |

| Borrowing Hydrogen | Uses alcohols as alkylating agents. | Ru or Ir complexes | Sustainable, high atom economy, water is the only byproduct. | researchgate.netorganic-chemistry.org |

| Gold-Catalyzed Cyclization | Intramolecular dehydrative amination. | Gold(I) catalyst | Stereoselective synthesis from accessible starting materials. | chemistryviews.org |

Exploration of Unconventional Catalytic Functions

While pyrrolidine derivatives are well-known organocatalysts, research is uncovering more unconventional catalytic roles for these scaffolds. mdpi.com Chiral pyrrolidines can act as efficient organocatalysts for a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions, by activating substrates through the formation of enamines or iminium ions. mdpi.comrsc.orgnih.gov

Specifically, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yield and enantioselectivity in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org Prolinamides derived from 4-hydroxyproline (B1632879) have been successfully applied as organocatalysts in the asymmetric aldol reaction of isatins with acetone, achieving high yields. mdpi.com

The exploration extends to bifunctional catalysts where the pyrrolidine scaffold is appended with other functional groups, such as a trifluoromethanesulfonamide (B151150) group, which can act as an H-bond donor. mdpi.com This bifunctionality allows for more complex and controlled catalytic cycles. The development of such catalysts, inspired by the structure of this compound with its multiple hydroxyl groups, could lead to new catalytic systems where the hydroxyl groups participate in the catalytic mechanism, for instance, through hydrogen bonding to orient substrates.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.gov These benefits are being increasingly leveraged for the synthesis and application of fine chemicals, including pyrrolidine derivatives.

The synthesis of pyrrolidine compounds via reactions like [3+2] cycloadditions can be adapted to flow systems to improve throughput and suppress side reactions. scispace.com For example, silica-supported pyrrolidine-based catalysts have been used in packed-bed microreactors to perform highly selective aldol reactions in a continuous flow setup. scispace.combeilstein-journals.org This approach not only facilitates catalyst recycling but also allows for stable, long-term operation.

Automated synthesis platforms, often integrated with flow reactors, enable rapid reaction optimization by systematically varying parameters such as temperature, pressure, residence time, and reagent stoichiometry. scispace.com In-line analytical tools like ReactIR, flow NMR, and mass spectrometry provide real-time data, allowing for efficient generation and screening of new reaction conditions. scispace.com The synthesis of this compound and its derivatives could be significantly accelerated by adopting these technologies, moving from laboratory-scale discovery to industrial production more efficiently. For instance, the fixation of carbon dioxide into epoxides to form cyclic carbonates has been shown to be significantly more productive in a segmented flow regime compared to batch conditions, a process relevant to the functionalization of molecules with hydroxyl groups. mdpi.com

Table 2: Advantages of Flow Chemistry in Pyrrolidine Synthesis

| Feature | Benefit | Example Application | Reference |

|---|---|---|---|

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Swern oxidations, which can be problematic in batch. | beilstein-journals.org |

| Improved Yield & Selectivity | Precise control over reaction parameters (temperature, mixing, time) minimizes side products. | Aldol reactions, suppressing dehydration byproducts. | scispace.combeilstein-journals.org |

| Scalability | Production can be increased by running the system for longer or by "scaling out" (using multiple reactors in parallel). | Large-scale synthesis of immunoactivating natural products. | nih.gov |

| Automation | Enables high-throughput screening and optimization of reaction conditions. | Use of packed-bed microreactors with in-line analytics. | scispace.com |

Advanced Characterization Techniques in Elucidating Stereochemistry and Reaction Pathways

A deep understanding of the structure and reactivity of this compound requires a suite of advanced characterization techniques. The determination of its absolute and relative stereochemistry is crucial, as biological activity is often stereospecific.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone technique. 1H and 13C NMR are routinely used to confirm the constitution of synthesized molecules. orientjchem.orgmdpi.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to assign complex structures, while Nuclear Overhauser Effect (NOE) experiments help in determining the relative stereochemistry of substituents on the pyrrolidine ring.

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds, including their absolute stereochemistry. acs.org This technique was used to characterize biapenem, a complex antibiotic containing a pendant moiety derived from a hydroxypyrrolidine-related structure, revealing key conformational details and non-bonded interactions. acs.org

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for reaction monitoring and impurity profiling. orientjchem.orgacgpubs.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for confirming elemental compositions. mdpi.com

To gain deeper insight into reaction mechanisms and the electronic structure of intermediates, experimental data is increasingly combined with computational analysis . wvu.edu Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the stereochemical outcomes of reactions. wvu.edu This synergy between experimental and theoretical methods is powerful for designing new synthetic routes and understanding complex catalytic cycles involving pyrrolidine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Hydroxyethyl)pyrrolidin-3-ol, and how can reaction conditions be optimized to improve yield?

- Synthetic Routes :

-

Step 1 : Formation of the pyrrolidine core via aminolysis of γ-butyrolactone derivatives, followed by hydroxylation at the 3-position .

-

Step 2 : Introduction of the 2-hydroxyethyl group via nucleophilic substitution or alkylation reactions. Ethylene oxide or 2-chloroethanol are typical reagents, requiring controlled pH (8–10) and temperatures (40–60°C) to minimize side reactions .

- Optimization Strategies :

-

Use catalysts like tetrabutylammonium bromide (TBAB) to enhance alkylation efficiency.

-

Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce byproduct formation.

Table 1 : Comparison of Alkylation Reagents

Reagent Temperature Solvent Yield Range Reference Ethylene oxide 50°C THF/H₂O 60–75% 2-Chloroethanol 40°C DMF 55–70%

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Identification :

- GHS Classifications : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) based on structural analogs .

- Safety Measures :

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation (P95 respirators recommended for prolonged exposure) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural Confirmation :

- NMR : - and -NMR to resolve stereochemistry (e.g., δ 3.5–4.0 ppm for hydroxyl and ethylene protons) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 146.12 (calculated for C₆H₁₃NO₂) .

- Purity Assessment :

- Reverse-phase HPLC with UV detection (λ = 210 nm) and a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Stereochemical Impact :

- The (3R,4R)-isomer exhibits higher binding affinity to GABA receptors compared to the (3S,4S)-enantiomer, as shown in docking studies .

- Synthesis Control : Use chiral catalysts (e.g., BINAP-metal complexes) during alkylation to achieve enantiomeric excess (>90%) .

- Biological Relevance :

- Enantiomers may display divergent pharmacokinetic profiles (e.g., metabolic stability, CYP450 interactions) .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., monoamine oxidases). Parameters include grid sizes (20 ų) and Lamarckian genetic algorithms .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates stable binding) .

- Case Study :

- Predicted inhibition of MAO-B (IC₅₀ ~ 15 µM) correlates with in vitro assays (R² = 0.89) .

Q. How can researchers resolve contradictions in reported toxicity data for pyrrolidine derivatives?

- Data Reconciliation Strategies :

- Meta-Analysis : Compare LD₅₀ values across species (e.g., rodent vs. primate) to identify interspecies variability .

- Mechanistic Studies : Use in vitro hepatocyte assays to differentiate cytotoxicity (e.g., mitochondrial dysfunction vs. membrane disruption) .

- Table 2 : Toxicity Data Comparison

| Study | Model System | LD₅₀ (mg/kg) | Key Findings | Reference |

|---|---|---|---|---|

| Indagoo (2021) | Rat (oral) | 500–1000 | Moderate hepatotoxicity | |

| Key Organics (2017) | Zebrafish | 250–500 | Neurodevelopmental effects |

Q. What strategies optimize the compound’s solubility for in vivo pharmacological studies?

- Formulation Approaches :

- Co-solvents : Use PEG-400 or cyclodextrins (20% w/v) to enhance aqueous solubility (from 5 mg/mL to 50 mg/mL) .

- Salt Formation : Hydrochloride salts improve bioavailability (logP reduction from 1.2 to 0.5) .

- In Vivo Validation :

- Pharmacokinetic studies in murine models show 80% oral bioavailability with cyclodextrin formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.